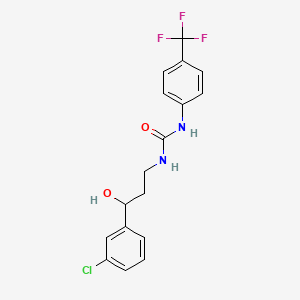

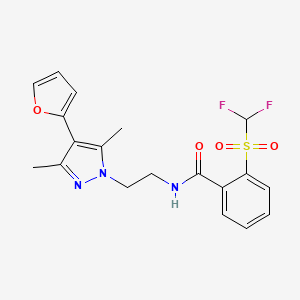

![molecular formula C22H15FN2O2S B2925156 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 313531-64-5](/img/structure/B2925156.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves starting with primary compounds and then introducing various substituents to create a series of novel acetamides . The formation of the thiazolidine ring is a common step, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide”, include a density of 1.4±0.1 g/cm3, a boiling point of 448.6±48.0 °C at 760 mmHg, and a molecular weight of 271.313 .Applications De Recherche Scientifique

Antiviral Activity

Compounds with the indole nucleus, which is structurally similar to “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide”, have been reported to exhibit antiviral properties. For instance, derivatives have shown inhibitory activity against influenza A and other viruses, suggesting potential applications in developing antiviral medications .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. This implies that our compound of interest could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various diseases, including autoimmune disorders .

Anticancer Potential

The structural framework of indole is found in many synthetic drug molecules with anticancer activity. Therefore, “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” may hold promise in the design of new chemotherapeutic agents targeting specific cancer cell lines .

Anti-HIV Effects

Some indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains, indicating that our compound could be valuable in the search for new treatments for HIV/AIDS .

Antioxidant Applications

The antioxidant properties of indole derivatives make them candidates for research into diseases caused by oxidative stress. This suggests that our compound could be beneficial in preventing or treating conditions related to oxidative damage .

Antimicrobial and Antitubercular Activities

Indole derivatives have been found to possess antimicrobial and antitubercular activities. This points to the potential use of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” in developing new antibiotics or treatments for tuberculosis .

Antidiabetic Applications

Research has indicated that indole derivatives can exhibit antidiabetic effects, which could make our compound a subject of interest in the development of new diabetic treatments .

Antimalarial Properties

Lastly, the antimalarial activity of indole derivatives suggests that “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” might be explored as a potential antimalarial agent, contributing to the fight against malaria .

Safety And Hazards

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUVQSDDNCAVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)

![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)

![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)